Crotamiton

Catalog No.
S524469
CAS No.
483-63-6
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotamiton

CAS Number

483-63-6

Product Name

Crotamiton

IUPAC Name

N-ethyl-N-(2-methylphenyl)but-2-enamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3

InChI Key

DNTGGZPQPQTDQF-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
3.53e-01 g/L

Synonyms

Crotamiton; N-Ethyl-o-crotonotoluidide; Crotamitone; Crotalgin; Eurasil; Euraxil

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C

Description

The exact mass of the compound Crotamiton is 203.13101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of enamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lifespan Extension and Stress Resistance in Caenorhabditis Elegans

Removal of Crotamiton from Reverse Osmosis Concentrate

Treatment of Scabies and Pruritus

Comparative Efficacy of Topical Scabicides

Anti-Pruritic Effect for Non-Scabietic Itching

Photocatalytic Decomposition of Crotamiton

Anti-Aging Effects in C. Elegans

Crotamiton is a chemical compound classified as a topical scabicidal and antipruritic agent. It is primarily used to treat scabies, a skin infestation caused by mites, and to alleviate itching associated with various skin conditions. Crotamiton is typically available in cream or lotion form, appearing as a colorless to slightly yellowish oil with a faint amine-like odor. Its chemical formula is C13H17NOC_{13}H_{17}NO, and it has a molecular weight of approximately 203.28 g/mol .

The compound operates through a mechanism that is not entirely understood but is believed to involve the production of a cooling effect as it evaporates from the skin, which distracts the body from itching sensations. This cooling effect also contributes to its efficacy in treating sunburn .

The exact mechanism by which crotamiton kills scabies mites remains unknown []. However, two possible mechanisms for its antipruritic effect are proposed:

  • Counterirritation: Crotamiton might cause mild irritation upon application, distracting the body's response from the intense itching caused by scabies mites.
  • TRPV4 channel inhibition: Crotamiton may inhibit a specific ion channel (TRPV4) in the skin, reducing the sensation of itch [].
  • Skin irritation (burning, stinging) [].
  • Unpleasant odor [].
  • Potential for allergic reactions [].
, primarily involving its functional groups. The compound features an amide bond, which can participate in hydrolysis under acidic or basic conditions, leading to the formation of its constituent amine and carboxylic acid derivatives. Additionally, crotamiton can react with nucleophiles due to its electrophilic carbonyl group.

Key Reactions:

  • Hydrolysis: Crotamiton can hydrolyze into N-ethyl-N-(2-methylphenyl)butanoic acid and ethanol.
  • Oxidation: The presence of an alkene allows for potential oxidation reactions, although specific conditions are required for such transformations.

Crotamiton exhibits notable biological activity against scabies mites and has demonstrated antipruritic properties. Research indicates that it inhibits histamine-induced calcium influx in human embryonic kidney cells, which express histamine receptors. This inhibition suggests that crotamiton may effectively block pathways associated with itching, making it useful for treating both scabies-related and non-scabies-related pruritus .

In animal studies, crotamiton has shown significant suppression of scratching behavior induced by histamine and chloroquine, further supporting its potential as a general anti-pruritic agent . The compound also interacts with transient receptor potential channels, including TRPV1 and TRPV4, which are involved in pain and itch signaling pathways .

Crotamiton can be synthesized through various organic chemistry methods. A common synthetic route involves the condensation of 2-methylphenylamine with but-2-enoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide product while eliminating hydrochloric acid as a byproduct.

General Synthesis Steps:

  • Formation of Amide: React 2-methylphenylamine with but-2-enoyl chloride.
  • Purification: Isolate the product through recrystallization or chromatography.

Alternative methods may include variations in starting materials or reaction conditions to optimize yield or purity.

Crotamiton is primarily applied in dermatology for:

  • Treatment of Scabies: It effectively kills scabies mites.
  • Relief of Pruritus: Crotamiton alleviates itching from various skin irritations, including sunburn.
  • Pediculicide Activity: It has been noted for some efficacy against lice infestations .

Additionally, due to its cooling effect upon evaporation, it may be used in formulations aimed at providing symptomatic relief for other dermatological conditions.

Crotamiton interacts with several biological pathways and receptors:

  • Histamine Receptors: It inhibits calcium influx via histamine receptor pathways, particularly H1R and TRPV1.
  • Transient Receptor Potential Channels: Crotamiton affects TRPV4 channels, which are implicated in itch signaling .

Studies suggest that while crotamiton is effective against histamine-induced itching, its effects on other pathways (like serotonin-mediated pathways) require further investigation to fully understand its mechanisms of action .

Several compounds share similarities with crotamiton in terms of their applications or mechanisms:

Compound NameMechanism of ActionPrimary UseUnique Features
PermethrinDisrupts nerve function in insectsScabicideMore potent against scabies mites
Benzyl BenzoateActs as an insecticideScabicideOften used in combination therapies
LindaneNeurotoxic effects on parasitesScabicideHas been restricted due to toxicity
IvermectinParalysis of parasitesAntiparasiticBroad-spectrum antiparasitic agent

Crotamiton's uniqueness lies in its dual action as both a scabicide and an antipruritic agent while producing a cooling effect that aids in symptom relief without causing additional irritation .

The traditional synthesis of crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) primarily relies on ortho-toluidine and its derivatives as starting materials [1] [2] [3]. The conventional synthetic approach involves a two-step process that has been the foundation of industrial production for decades.

Historical Development and Basic Synthetic Pathway

The classical method for crotamiton synthesis was first documented in the pharmaceutical literature in 1991 [1]. This approach utilizes ortho-toluidine (2-methylaniline) as the starting material through a sequential reaction process. The synthesis involves the initial formation of N-ethyl-o-toluidine, followed by acylation with crotonic acid derivatives [1] [3].

The primary synthetic route proceeds through the following key steps:

  • Ethylation of ortho-toluidine: ortho-toluidine is first converted to N-ethyl-o-toluidine through alkylation reactions
  • Acylation reaction: The N-ethyl-o-toluidine intermediate is then treated with crotonyl chloride to form the final crotamiton product

Detailed Reaction Mechanisms

The industrial synthesis employs crotonyl chloride as the acylating agent, which reacts with N-ethyl-o-toluidine under controlled conditions [4]. The reaction mechanism involves nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of crotonyl chloride, followed by elimination of hydrogen chloride.

A specific industrial procedure describes the addition of 10.5 parts of crotonyl chloride to 27 parts of N-ethyl-o-toluidine while maintaining temperature control between 130-140°C [4]. The reaction mixture is then processed through extraction with ether or similar water-immiscible solvents, followed by successive washing with hydrochloric acid, alkali solution, and water [4].

Alternative Classical Methods

An alternative classical approach involves the use of triethyl orthoformate with ortho-toluidine to generate the intermediate N-ethyl-N-formyl-o-toluidine, which subsequently reacts with butenoyl chloride [1]. This method achieved yields of 83.1% and 85.8% for the first and second steps respectively [1]. However, this approach has limitations due to the large quantities of triethyl orthoformate required and the need for removal of the N-formyl group in the subsequent step [1].

Reaction Optimization Parameters

The classical synthesis requires careful control of reaction parameters to achieve optimal yields and purity. Temperature control is critical, with the exothermic reaction between crotonyl chloride and N-ethyl-o-toluidine requiring monitoring to prevent overheating [4]. The use of acid-combining agents such as potassium carbonate in solvents like acetone can improve reaction efficiency and reduce side reactions [4].

Product isolation typically involves vacuum distillation, with crotamiton boiling at 153-155°C under 13 mmHg pressure [4]. The final product appears as a slightly yellowish oil with characteristic physicochemical properties [4].

Catalytic Approaches for Trans-Selective Amidation

Modern synthetic methodologies have evolved to incorporate catalytic approaches that improve selectivity, efficiency, and environmental sustainability in crotamiton production. These advanced techniques focus on achieving high trans-selectivity while minimizing side reactions and waste generation.

Boron-Based Catalytic Systems

Recent developments in catalytic amidation have highlighted the effectiveness of boron-based catalysts for direct amide bond formation [5] [6] [7]. Tris(pentafluorophenyl)borane B(C₆F₅)₃·H₂O has emerged as a highly effective catalyst for dehydrative amidation of carboxylic acids and amines [6]. This protocol demonstrates applicability across a wide range of substrates, including aromatic and aliphatic amines and acids, resulting in amides with yields up to 92% [6].

The mechanism involves Lewis acid activation of the carboxylic acid carbonyl, facilitating nucleophilic attack by the amine substrate. The water molecule associated with the borane catalyst plays a crucial role in the catalytic cycle, promoting proton transfer and product formation [6].

Phenylboronic Acid Derivatives

(2-(thiophen-2-ylmethyl)phenyl)boronic acid has been developed as a highly active bench-stable catalyst for direct amide bond synthesis between carboxylic acids and amines [5]. This catalyst demonstrates exceptional performance at room temperature for a large range of substrates, with slightly higher temperatures required only for challenging substrates [5].

The methodology shows broad substrate scope, successfully coupling aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids with primary, secondary, heterocyclic, and functionalized amines [5]. Notably, N-Boc-protected amino acids were successfully coupled in good yields with minimal racemization, demonstrating the gentleness of this catalytic approach [5].

Borate Ester Catalytic Systems

Advanced borate ester catalysts have been developed to address challenging amidation reactions involving coordinating substrates [7]. These catalysts show high reactivity with a range of difficult carboxylic acid/amine pairs, enabling catalytic amidation reactions to be achieved effectively with industrially relevant compounds [7].

Transition Metal-Free Approaches

Significant advances have been made in transition-metal-free transamidation reactions that operate under mild conditions [8] [9]. These methods employ highly selective acyl cleavage with non-nucleophilic amines at room temperature, offering operationally simple and environmentally friendly alternatives to traditional metal-catalyzed protocols [8].

The approach demonstrates broad applicability for the synthesis of valuable amides in high yields, with the practical value highlighted by successful gram-scale implementations [8]. The method operates under exceedingly mild conditions, making it attractive for industrial applications where harsh conditions or expensive metal catalysts are undesirable [8].

Radiolabeling Techniques for ¹⁴C-Tracer Studies

Carbon-14 labeling of crotamiton represents a critical methodology for pharmaceutical research, metabolic studies, and regulatory compliance. The incorporation of ¹⁴C isotopes into crotamiton molecules enables detailed tracking of drug metabolism, distribution, and elimination pathways.

Strategic Positioning of ¹⁴C Labels

The selection of appropriate labeling positions in crotamiton requires careful consideration of metabolic stability and regulatory requirements [10]. ¹⁴C labels are typically positioned at sites that facilitate elucidation of metabolic and transformation pathways while providing stable tracking throughout biological systems [10].

For crotamiton, strategic labeling positions include:

  • The aromatic ring carbon atoms for tracking aromatic metabolism
  • The carbonyl carbon for monitoring amide bond stability
  • The alkyl chain carbons for studying side-chain modifications

Synthetic Approaches for ¹⁴C Incorporation

Custom synthesis of ¹⁴C-labeled crotamiton typically involves modification of the classical synthetic routes to incorporate radioactive precursors [11]. The process requires specialized radiochemical synthesis techniques and adherence to strict safety protocols for handling radioactive materials [11].

The synthesis generally follows these principles:

  • Use of ¹⁴C-labeled starting materials such as ¹⁴C-ortho-toluidine or ¹⁴C-crotonic acid derivatives
  • Adaptation of standard synthetic procedures to accommodate radioactive reagents
  • Implementation of specialized purification techniques to achieve high specific activity

Analytical Methodologies for ¹⁴C Detection

Advanced analytical techniques have been developed for detecting and quantifying ¹⁴C in biological samples [12] [13]. Accelerator mass spectrometry represents the most sensitive method available for ¹⁴C detection, enabling analysis of extremely low concentrations of labeled compounds [12].

Liquid scintillation counting remains a standard technique for ¹⁴C quantification, offering reliable and quantitative analysis for regulatory studies [14]. Recent developments include rapid analysis methods for ¹⁴C specific activity determination, reducing analysis time to approximately ten minutes compared to traditional methods [13].

Applications in Pharmacokinetic Studies

¹⁴C-labeled crotamiton enables comprehensive pharmacokinetic studies including:

  • Absorption studies: Tracking drug uptake through topical application
  • Distribution analysis: Mapping tissue distribution patterns
  • Metabolism pathways: Identifying metabolic products and transformation routes
  • Elimination studies: Quantifying excretion pathways and clearance rates

The long half-life of ¹⁴C (5,730 years) ensures that labeled compounds remain stable and detectable throughout extended study periods [15]. This stability is particularly important for chronic toxicity studies and long-term metabolic investigations [15].

Green Chemistry Alternatives in Industrial Production

The implementation of green chemistry principles in crotamiton manufacturing represents a significant advancement toward sustainable pharmaceutical production. These approaches focus on waste reduction, energy efficiency, and the use of environmentally benign materials and processes.

Solvent-Free Synthetic Approaches

Traditional crotamiton synthesis relies heavily on organic solvents for reaction media and product purification [4]. Green chemistry alternatives have developed solvent-free methodologies that eliminate or significantly reduce solvent consumption [16].

Hot melt extrusion techniques represent a promising solvent-free approach where the drug precursors are heated to specific temperatures to enhance surface interactions without requiring solvents [17]. This method offers advantages including:

  • Elimination of organic solvent requirements
  • Rapid operating periods for increased conversion efficiency
  • Single-step continuous manufacturing capability
  • Reduced environmental impact through waste minimization

Continuous Manufacturing Implementation

The transition from batch to continuous manufacturing represents a fundamental shift toward more sustainable production methods [18] [19]. Continuous manufacturing offers inherent Green Chemistry advantages including:

Prevention of Waste: Continuous processes eliminate intermediate storage and handling steps that generate waste streams [18]. The integration of individual continuous unit operations with process analytical technology enables real-time monitoring and control, preventing the formation of off-specification products [19].

Energy Efficiency: Continuous processes typically require less energy per unit of product due to:

  • Elimination of heating and cooling cycles associated with batch processing
  • Reduced equipment size and facility footprint
  • Integration of heat recovery systems
  • Optimized residence time distribution

Atom Economy: Continuous manufacturing enables better control of reaction stoichiometry and minimizes side reactions, leading to improved atom economy [18]. The constant monitoring and adjustment capabilities inherent in continuous systems allow for optimization of reaction conditions to maximize desired product formation.

Biocatalytic Approaches

The development of biocatalytic methods for crotamiton synthesis represents an emerging area of green chemistry innovation [16]. Engineered enzymes offer several advantages:

  • Mild Reaction Conditions: Enzymatic reactions typically operate at ambient temperature and atmospheric pressure
  • High Selectivity: Enzymes provide exceptional selectivity, reducing unwanted side products
  • Biodegradability: Enzyme catalysts are biodegradable and non-toxic
  • Renewable Resources: Many enzymes can be produced from renewable biological sources

Recent advances in enzyme engineering have enabled the development of cytochrome P450 enzymes that perform enantioselective carbon-hydrogen amidation reactions with high turnover numbers [20]. These systems demonstrate unprecedented selectivity and efficiency in forming amide bonds under mild conditions.

Alternative Reaction Media

Green chemistry approaches have explored alternative reaction media to replace traditional organic solvents:

Ionic Liquids: These solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability. Their tunable properties allow for optimization of reaction conditions while minimizing environmental impact [16].

Supercritical Fluids: Supercritical carbon dioxide provides an environmentally benign reaction medium with excellent mass transfer properties and easy product separation through pressure reduction [16].

Water-Based Systems: Development of water-compatible synthetic routes eliminates the need for organic solvents and reduces environmental impact. Specialized surfactants and phase-transfer catalysts enable efficient reactions in aqueous media [16].

Waste Minimization and Recycling Strategies

Comprehensive waste minimization strategies have been developed for crotamiton production:

Catalyst Recovery and Recycling: Implementation of catalyst recovery systems enables reuse of expensive catalytic materials, reducing both cost and environmental impact [7]. Heterogeneous catalysts that can be easily separated and regenerated are particularly valuable for industrial applications.

By-product Utilization: Development of integrated processes that convert reaction by-products into valuable chemicals eliminates waste streams while creating additional revenue sources [16].

Closed-Loop Solvent Systems: Where solvents are necessary, closed-loop systems enable recovery, purification, and reuse of solvent materials, significantly reducing overall consumption and waste generation [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Boiling Point

154 °C at 1.30E+01 mm Hg

Heavy Atom Count

15

LogP

2.9
2.9

Appearance

White to off-white solid powder.

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D6S4O4XD0H

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For eradication of scabies (Sarcoptes scabiei) and for symptomatic treatment of pruritic skin.
FDA Label

Pharmacology

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn. Crotamiton relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. Due to this cooling effect it is also effective for the relief of sunburn. The drug is also believed to kill scabies through an unknown mechanism.

MeSH Pharmacological Classification

Pesticides

Mechanism of Action

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching.

Pictograms

Irritant

Irritant

Other CAS

124236-29-9
483-63-6

Absorption Distribution and Excretion

10 % absorbed when applied locally.

Wikipedia

5-MeS-DMT

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Goldust M, Rezaee E, Raghiafar R. Topical ivermectin versus crotamiton cream 10% for the treatment of scabies. Int J Dermatol. 2014 Jul;53(7):904-8. doi: 10.1111/ijd.12447. Epub 2014 Jun 5. PubMed PMID: 24898622.
2: Mori N, Mizawa M, Hara H, Norisugi O, Makino T, Nakano H, Sawamura D, Shimizu T. Hailey-Hailey disease diagnosed based on an exacerbation of contact dermatitis with topical crotamiton. Eur J Dermatol. 2014 Mar-Apr;24(2):263-4. doi: 10.1684/ejd.2014.2288. PubMed PMID: 24721608.
3: Goldust M, Rezaee E, Raghifar R. Comparison of oral ivermectin versus crotamiton 10% cream in the treatment of scabies. Cutan Ocul Toxicol. 2014 Dec;33(4):333-6. doi: 10.3109/15569527.2013.768258. Epub 2013 Feb 25. PubMed PMID: 23431958.
4: Pourhasan A, Goldust M, Rezaee E. Treatment of scabies, permethrin 5% cream vs. crotamiton 10% cream. Ann Parasitol. 2013;59(3):143-7. PubMed PMID: 24881286.
5: Fukahori S, Fujiwara T, Ito R, Funamizu N. Photocatalytic decomposition of crotamiton over aqueous TiO(2) suspensions: determination of intermediates and the reaction pathway. Chemosphere. 2012 Sep;89(3):213-20. doi: 10.1016/j.chemosphere.2012.04.018. Epub 2012 May 10. PubMed PMID: 22578794.
6: Sekine R, Satoh T, Takaoka A, Saeki K, Yokozeki H. Anti pruritic effects of topical crotamiton, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior. Exp Dermatol. 2012 Mar;21(3):201-4. doi: 10.1111/j.1600-0625.2011.01433.x. PubMed PMID: 22379965.
7: Nakada N, Yasojima M, Okayasu Y, Komori K, Suzuki Y. Mass balance analysis of triclosan, diethyltoluamide, crotamiton and carbamazepine in sewage treatment plants. Water Sci Technol. 2010;61(7):1739-47. doi: 10.2166/wst.2010.100. PubMed PMID: 20371932.
8: Bikowski JB, Del Rosso JQ. Demodex dermatitis: a retrospective analysis of clinical diagnosis and successful treatment with topical crotamiton. J Clin Aesthet Dermatol. 2009 Jan;2(1):20-5. PubMed PMID: 20967184; PubMed Central PMCID: PMC2958185.
9: Larson P. Review: topical permethrin was more effective than topical crotamiton or lindane for scabies. Evid Based Nurs. 2008 Apr;11(2):47. doi: 10.1136/ebn.11.2.47. PubMed PMID: 18364417.
10: Dika E, Tosti A, Goldovsky M, Wester R, Maibach HI. Percutaneous absorption of crotamiton in man following single and multiple dosing. Cutan Ocul Toxicol. 2006;25(3):211-6. PubMed PMID: 16980246.

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